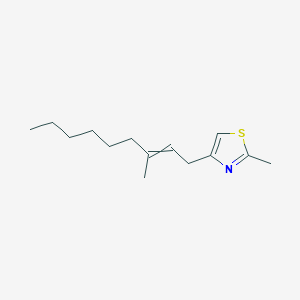
2-Methyl-4-(3-methylnon-2-EN-1-YL)-1,3-thiazole
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Methyl-4-(3-methylnon-2-EN-1-YL)-1,3-thiazole is an organic compound belonging to the thiazole family. Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their ring structure. This particular compound is characterized by its unique structure, which includes a thiazole ring substituted with a methyl group and a nonenyl side chain. It is of interest in various fields due to its potential biological and chemical properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-4-(3-methylnon-2-EN-1-YL)-1,3-thiazole typically involves the cyclization of appropriate precursors. One common method is the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides. The reaction conditions often require a solvent such as ethanol or acetonitrile and a base like sodium ethoxide or potassium carbonate. The reaction is usually carried out under reflux conditions to ensure complete cyclization.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, industrial methods may incorporate purification steps such as recrystallization or chromatography to obtain the desired product.
化学反应分析
Types of Reactions
2-Methyl-4-(3-methylnon-2-EN-1-YL)-1,3-thiazole can undergo various chemical reactions, including:
Oxidation: The thiazole ring can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction of the double bond in the nonenyl side chain can yield saturated derivatives.
Substitution: Electrophilic substitution reactions can occur at the methyl group or the thiazole ring.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.
Substitution: Halogenating agents such as bromine or chlorine can be used for electrophilic substitution.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Saturated thiazole derivatives.
Substitution: Halogenated thiazoles.
科学研究应用
2-Methyl-4-(3-methylnon-2-EN-1-YL)-1,3-thiazole has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored for its potential use in drug development, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of agrochemicals and other specialty chemicals.
作用机制
The mechanism of action of 2-Methyl-4-(3-methylnon-2-EN-1-YL)-1,3-thiazole depends on its specific application. In biological systems, it may interact with enzymes or receptors, inhibiting or modulating their activity. The thiazole ring can participate in hydrogen bonding and π-π interactions, which are crucial for its binding affinity to molecular targets.
相似化合物的比较
Similar Compounds
2-Methylthiazole: Lacks the nonenyl side chain, making it less hydrophobic.
4-Methylthiazole: Similar structure but with different substitution patterns.
2-Phenylthiazole: Contains a phenyl group instead of a nonenyl side chain.
Uniqueness
2-Methyl-4-(3-methylnon-2-EN-1-YL)-1,3-thiazole is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the nonenyl side chain enhances its hydrophobicity, potentially increasing its interaction with lipid membranes and hydrophobic pockets in proteins.
属性
CAS 编号 |
210223-71-5 |
|---|---|
分子式 |
C14H23NS |
分子量 |
237.41 g/mol |
IUPAC 名称 |
2-methyl-4-(3-methylnon-2-enyl)-1,3-thiazole |
InChI |
InChI=1S/C14H23NS/c1-4-5-6-7-8-12(2)9-10-14-11-16-13(3)15-14/h9,11H,4-8,10H2,1-3H3 |
InChI 键 |
YQKGWXZDOFQGPL-UHFFFAOYSA-N |
规范 SMILES |
CCCCCCC(=CCC1=CSC(=N1)C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


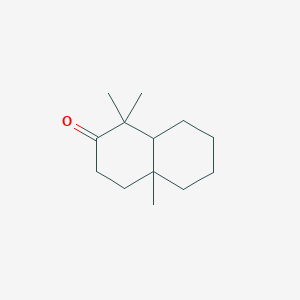
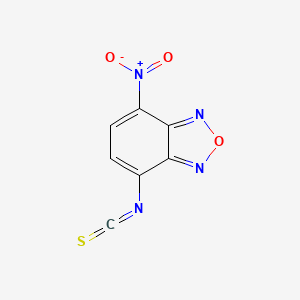

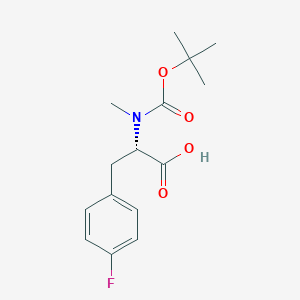
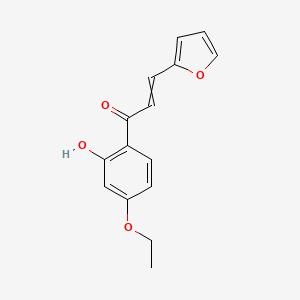

![2-Chloro-10-(4-methylbenzene-1-sulfonyl)pyrimido[4,5-b]indolizine](/img/structure/B14261867.png)
![1-[4-(5,5-Dimethyl-1,3-dioxan-2-yl)phenyl]methanamine](/img/structure/B14261868.png)
diphenyl-lambda~5~-phosphane](/img/structure/B14261882.png)


![2-[2-(4-Iodophenyl)ethoxy]oxane](/img/structure/B14261891.png)
![N,N'-[Ditellane-1,2-diylbis(4-bromo-2,1-phenylene)]diacetamide](/img/structure/B14261894.png)

